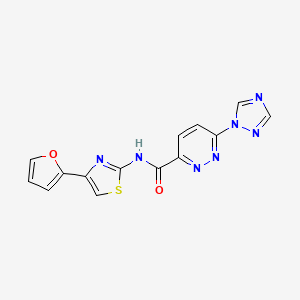
N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H9N7O2S and its molecular weight is 339.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS Number: 1448055-00-2) is an organic compound characterized by a complex structure that includes multiple heterocyclic rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities , particularly its antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is C14H9N7O2S, with a molecular weight of 339.33 g/mol. The structure features a pyridazine core substituted with a carboxamide group, a triazole ring, and a thiazole derivative containing a furan moiety. The presence of these diverse functional groups suggests potential for varied biological activity and applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉N₇O₂S |
| Molecular Weight | 339.33 g/mol |
| CAS Number | 1448055-00-2 |
Antimicrobial and Antifungal Activities
Research indicates that compounds with triazole and thiazole moieties often exhibit significant antimicrobial and antifungal activities. For instance, similar compounds have shown effectiveness against various pathogens, including bacteria and fungi. The unique structure of this compound may enhance its efficacy compared to simpler analogs .
Case Study: Antifungal Activity
In comparative studies involving derivatives of triazoles and thiazoles, compounds similar to N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine exhibited significant antifungal activity against Candida species and Aspergillus species. The specific mechanisms often involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table: Anticancer Activity Against Various Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Apoptosis induction |
| A549 | 26.00 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
These findings align with the broader pharmacological profile of nitrogen-based heterocycles, which are recognized for their potential as anticancer agents .
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N7O2S/c22-13(9-3-4-12(20-19-9)21-8-15-7-16-21)18-14-17-10(6-24-14)11-2-1-5-23-11/h1-8H,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWZFXGSKAYTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














